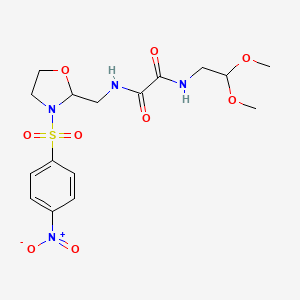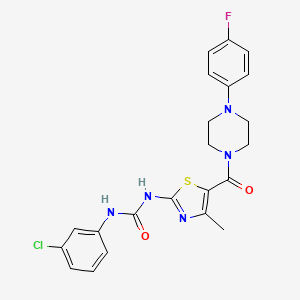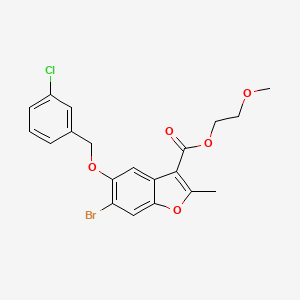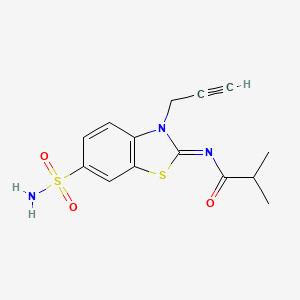![molecular formula C14H18Cl2W B2560777 Tungsten,dichlorobis[(1,2,3,4,5-h)-1-ethyl-2,4-cyclopentadien-1-yl]- CAS No. 83136-76-9](/img/no-structure.png)
Tungsten,dichlorobis[(1,2,3,4,5-h)-1-ethyl-2,4-cyclopentadien-1-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Tungsten,dichlorobis[(1,2,3,4,5-h)-1-ethyl-2,4-cyclopentadien-1-yl]-” is a chemical compound with the CAS number 83136-76-9 . It has a molecular formula of C14H10Cl2W and a molecular weight of 432.97 .
Synthesis Analysis
The synthesis of tungsten compounds often involves complex processes. For instance, tungsten oxide nanostructures have been prepared by a simple hydrothermal method with the assistance of Na2SO4 as a structure-directing agent . Another method demonstrated the production of large-area polycrystalline films of WTe2 by reacting pre-deposited films of W and Te at a relatively low temperature of 550 °C .Chemical Reactions Analysis
The chemical reactions involving tungsten compounds can be complex. For example, the determination of tungsten in low-grade ores and geological samples is one of the most challenging tasks due to the interference of many associated elements .Physical And Chemical Properties Analysis
“Tungsten,dichlorobis[(1,2,3,4,5-h)-1-ethyl-2,4-cyclopentadien-1-yl]-” has a melting point of 156-160 °C (lit.) . Tungsten is stable in air up to 350°C but begins to oxidize above 400°C .Scientific Research Applications
Electrochemical Energy Storage and Conversion
- Structure and Properties : WCp₂Cl₂ belongs to the class of two-dimensional transition metal dichalcogenides (TMDs). It possesses a unique single-layer structure and adjustable band structure upon 2D confinement .
- Preparation : Researchers have synthesized WCp₂Cl₂ nanoflakes using a novel rheological reaction strategy. These nanoflakes exhibit a high reversible capacity of 680 mAh·g⁻¹ after 20 cycles .
- Applications : WCp₂Cl₂ is a promising candidate for constructing next-generation environmentally benign energy storage and conversion devices. Its anisotropic properties and distinct crystal structure contribute to its suitability .
Future Directions
The future directions of tungsten research are promising. For instance, tungsten has been studied for its behavior in ELMy H-mode plasmas with co-/counter neutral beam injection (NBI) and unfavorable/favorable Bt . Also, the evaluation of tungsten interatomic potentials for radiation damage simulations is an active area of research .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Tungsten,dichlorobis[(1,2,3,4,5-h)-1-ethyl-2,4-cyclopentadien-1-yl]- involves the reaction of tungsten hexacarbonyl with 1-ethyl-2,4-cyclopentadiene in the presence of aluminum chloride to form tungsten tricarbonyl cyclopentadienyl. This intermediate is then reacted with ethylmagnesium bromide to form tungsten bis(cyclopentadienyl) ethyl. Finally, this compound is reacted with two equivalents of thionyl chloride to form Tungsten,dichlorobis[(1,2,3,4,5-h)-1-ethyl-2,4-cyclopentadien-1-yl]-.", "Starting Materials": [ "Tungsten hexacarbonyl", "1-ethyl-2,4-cyclopentadiene", "Aluminum chloride", "Ethylmagnesium bromide", "Thionyl chloride" ], "Reaction": [ "Tungsten hexacarbonyl + 1-ethyl-2,4-cyclopentadiene + Aluminum chloride → Tungsten tricarbonyl cyclopentadienyl", "Tungsten tricarbonyl cyclopentadienyl + Ethylmagnesium bromide → Tungsten bis(cyclopentadienyl) ethyl", "Tungsten bis(cyclopentadienyl) ethyl + 2 Thionyl chloride → Tungsten,dichlorobis[(1,2,3,4,5-h)-1-ethyl-2,4-cyclopentadien-1-yl]-" ] } | |
CAS RN |
83136-76-9 |
Product Name |
Tungsten,dichlorobis[(1,2,3,4,5-h)-1-ethyl-2,4-cyclopentadien-1-yl]- |
Molecular Formula |
C14H18Cl2W |
Molecular Weight |
441.04 |
IUPAC Name |
dichlorotungsten;2-ethylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C7H9.2ClH.W/c2*1-2-7-5-3-4-6-7;;;/h2*3,5H,2,4H2,1H3;2*1H;/q2*-1;;;+2/p-2 |
InChI Key |
RYQGXPWVYLCXNT-UHFFFAOYSA-L |
SMILES |
CCC1=[C-]CC=C1.CCC1=[C-]CC=C1.Cl[W]Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-methoxyphenyl)-6-(3-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2560694.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2560698.png)

![N-[1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]prop-2-enamide](/img/structure/B2560702.png)
![1'-(2-Azidoacetyl)-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one](/img/structure/B2560703.png)
![6-fluoro-2-(1H-pyrrol-1-yl)benzo[d]thiazole-4-carboxylic acid](/img/structure/B2560704.png)
![N-(2-ethylphenyl)-2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2560705.png)
![3-[[(E)-3-(2,5-dichlorothiophen-3-yl)-3-oxoprop-1-enyl]amino]benzonitrile](/img/structure/B2560706.png)


![Tert-butyl 2-bromo-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2560709.png)
![6-(azepan-1-ylsulfonyl)-2-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2560711.png)
